Kelthane acetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3567-16-6 |
|---|---|
Molecular Formula |
C16H11Cl5O2 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
[2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethyl] acetate |
InChI |
InChI=1S/C16H11Cl5O2/c1-10(22)23-15(16(19,20)21,11-2-6-13(17)7-3-11)12-4-8-14(18)9-5-12/h2-9H,1H3 |
InChI Key |
FQRHPPJYVGGBMR-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl |
Canonical SMILES |
CC(=O)OC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl |
Appearance |
Solid powder |
Other CAS No. |
3567-16-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Kelthane acetate; |
Origin of Product |
United States |
Scientific Research Applications
Agricultural Applications
Miticidal Properties
Kelthane acetate is predominantly utilized as a miticide to control pest populations, particularly spider mites in various crops. It acts by disrupting the normal functioning of the pests' nervous systems, leading to paralysis and death. Its effectiveness has been documented in various studies:
- Crop Protection : this compound is effective against a range of agricultural pests, including the two-spotted spider mite (Tetranychus urticae) and other economically significant mite species. Its application has been shown to significantly reduce pest populations and improve crop yields .
- Tolerance Levels : The U.S. Environmental Protection Agency has established tolerance levels for residues of Kelthane on food crops, ensuring that its use remains within safe limits for human consumption .
Environmental Remediation
Biodegradation Studies
Research has indicated that genetically engineered strains of bacteria, such as Pseudomonas aeruginosa, can effectively degrade this compound. This biodegradation process is crucial for reducing environmental contamination from agricultural runoff:
- Degradation Pathways : In a study conducted by researchers, Pseudomonas aeruginosa carrying specific plasmids was able to metabolize this compound, highlighting potential bioremediation strategies for contaminated sites .
- Environmental Impact : The biodegradation of this compound not only mitigates its persistence in soil and water but also reduces its toxicity to non-target organisms, promoting healthier ecosystems .
Toxicological Studies
Safety Assessments
Toxicological evaluations have been conducted to assess the safety of this compound for both humans and wildlife:
- Acute Toxicity : Studies show that Kelthane exhibits moderate acute toxicity in mammals. For example, the oral LD50 (lethal dose for 50% of subjects) in rats has been reported at approximately 800 mg/kg, indicating a need for careful handling and application practices .
- Chronic Effects : Long-term studies have investigated the chronic effects of Kelthane on various animal models. Results indicated potential carcinogenic effects in male mice when exposed to high dietary concentrations over extended periods . However, similar studies in rats did not show significant carcinogenicity.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Kelthane acetate is compared below with structurally related DDT derivatives and organochlorine pesticides, focusing on mutagenicity, toxicity, environmental persistence, and biological activity.
Table 1: Comparative Analysis of this compound and Related Compounds
Key Findings:
Mutagenicity : this compound is uniquely mutagenic in Salmonella typhimurium assays among DDT derivatives, likely due to its reactive ethylene oxide metabolite . Other metabolites (e.g., DDA, DDMU) lack this property but exhibit estrogenic or dioxin-like activities.
Endocrine Effects: DDT and DDA show pronounced estrogenic activity, while DDMU activates dioxin-like pathways. This compound’s endocrine impact remains unstudied but is inferred through its structural relationship to dicofol, which inhibits aromatase .
Environmental Persistence : Dicofol (Kelthane) persists in soil for ~4 years, whereas DDT residues endure over a decade. Data on this compound’s persistence are lacking, but its parent compound’s stability suggests moderate to high environmental retention.
Acute Toxicity: Dicofol has moderate acute toxicity (rat LD50: 809 mg/kg), while DDT is less acutely toxic but a confirmed carcinogen. This compound’s alkylating metabolite may contribute to chronic toxicity risks .
Preparation Methods
Chlorination of DDT to 1,1-Bis(4-chlorophenyl)-2,2,2-trichloroethyl Chloride (Cl-DDT)
DDT undergoes chlorination in the presence of chlorine gas or sulfuryl chloride to produce Cl-DDT. This intermediate retains the DDT backbone but introduces additional chlorine at the C-1 position. The reaction is typically conducted in non-polar solvents like carbon tetrachloride at 40–60°C for 4–6 hours.
Reaction:
$$
\text{C}{14}\text{H}9\text{Cl}5 + \text{Cl}2 \rightarrow \text{C}{14}\text{H}8\text{Cl}_6 + \text{HCl} \quad
$$
Hydrolysis of Cl-DDT to Dicofol
Cl-DDT is hydrolyzed using aqueous alkaline solutions (e.g., KOH or NaOH) in ethanol or methanol. The hydroxyl group replaces the chlorine at C-1, forming dicofol. Conditions include refluxing at 70–80°C for 2–3 hours.
Reaction:
$$
\text{C}{14}\text{H}8\text{Cl}6 + \text{H}2\text{O} \rightarrow \text{C}{14}\text{H}9\text{Cl}_5\text{O} + \text{HCl} \quad
$$
Table 1: Synthesis Parameters for Dicofol
| Parameter | Chlorination Step | Hydrolysis Step |
|---|---|---|
| Temperature | 40–60°C | 70–80°C |
| Duration | 4–6 hours | 2–3 hours |
| Yield | 85–90% | 75–80% |
| Key Impurity | Unreacted DDT | Cl-DDT residues |
Preparation of Acetoxy-DDT and Conversion to Dicofol
Acetoxy-DDT (1,1-bis(4-chlorophenyl)-2,2,2-trichloroethyl acetate) serves as a precursor to dicofol. Its synthesis and hydrolysis are detailed in historical patents and academic studies.
Acetylation of DDT
DDT reacts with acetic anhydride in the presence of sulfuric acid as a catalyst. The reaction proceeds at 100–120°C for 3–4 hours, yielding Acetoxy-DDT.
Reaction:
$$
\text{C}{14}\text{H}9\text{Cl}5 + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{C}{16}\text{H}{11}\text{Cl}5\text{O}2 + \text{CH}3\text{COOH} \quad
$$
Hydrolysis of Acetoxy-DDT to Dicofol
Acetoxy-DDT undergoes alkaline hydrolysis using ethanolic KOH (5–10% w/v) at 60–70°C for 1–2 hours. This step replaces the acetate group with a hydroxyl group.
Reaction:
$$
\text{C}{16}\text{H}{11}\text{Cl}5\text{O}2 + \text{KOH} \rightarrow \text{C}{14}\text{H}9\text{Cl}5\text{O} + \text{CH}3\text{COOK} + \text{H}_2\text{O} \quad
$$
Table 2: Hydrolysis Conditions for Acetoxy-DDT
| Condition | Value |
|---|---|
| Solvent | 95% ethanol |
| Alkali Concentration | 5–10% KOH (w/v) |
| Temperature | 60–70°C |
| Yield | 88–92% |
Industrial Formulations Involving Acetate Mixtures
A patented method describes a synergistic mixture of sorbic acid, acetic acid, and ethanol esterified under high-pressure conditions to enhance dicofol’s efficacy.
Esterification of Sorbic Acid and Acetic Acid
Sorbic acid (2,4-hexadienoic acid) and acetic acid react with ethanol at 120–140°C under 1–2 kg/cm² pressure for 1–2 hours. The resulting ester mixture is combined with dicofol to improve pesticidal activity.
Reaction:
$$
\text{C}6\text{H}8\text{O}2 + \text{C}2\text{H}4\text{O}2 + \text{C}2\text{H}5\text{OH} \rightarrow \text{Esters} + \text{H}_2\text{O} \quad
$$
Table 3: Industrial Esterification Parameters
| Component | Quantity per Ton of Product |
|---|---|
| Sorbic Acid | 42.5–45 kg |
| Acetic Acid | 56–106 kg |
| Ethanol (95%) | 851–899 kg |
| Pressure | 1–2 kg/cm² |
| Reaction Time | 1–2 hours |
Synergistic Mixture with Dicofol
The ester mixture is combined with dicofol in ratios of 4:1 to 8:1 (ester:dicofol). Field trials reported a 50–100% increase in miticidal activity compared to dicofol alone.
Analytical Characterization of Dicofol and Acetoxy Intermediates
Q & A
Q. What are the standard spectrophotometric methods for determining Kelthane acetate in environmental samples, and how do they compare in sensitivity?
The Fujiwara reaction-based spectrophotometric method is widely used for this compound detection. Alkaline hydrolysis releases chloroform, which reacts with pyridine to form a red color. Benzidine is added to enhance sensitivity, yielding a yellowish-red product measurable at 490 nm. This method achieves a molar absorptivity of and a detection limit of 0.13–1.04 ppm. Compared to gas chromatography (GLC) or voltammetry, this approach is cost-effective and avoids complex instrumentation, though it requires careful control of hydrolysis conditions to minimize interference . Recovery rates in spiked vegetable/fruit samples (e.g., tomato, grapes) range from 92–98% using n-hexane extraction, as validated against established protocols .
Q. What are the primary metabolites of this compound, and how are they detected in mutagenicity studies?
this compound hydrolyzes to 1,1-bis(p-chlorophenyl)-2,2,2-trichloroethanol, which degrades further into chloroform and dichlorobenzophenone. Its mutagenic potential is assessed via the Ames test using Salmonella typhimurium strains, where metabolites like 1,1-bis(p-chlorophenyl)ethylene oxide act as alkylating agents, inducing frameshift mutations. High-performance liquid chromatography (HPLC) coupled with mass spectrometry is recommended for metabolite identification in in vitro assays .
Q. How persistent is this compound in soil, and what factors influence its accumulation in rotational crops?
Field studies indicate this compound persists in soil for ≥4 years post-application, with residues accumulating in rotational crops like citrus. Its adsorption to organic matter and slow degradation under aerobic conditions contribute to persistence. Monitoring requires soil core sampling at 0–15 cm depth, followed by Soxhlet extraction and GC-ECD analysis. Crop uptake studies recommend LC-MS/MS to quantify residues in plant tissues, particularly in lipid-rich matrices .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported mutagenic potency of this compound across studies?
Contradictions in mutagenicity data (e.g., Planche et al. vs. later studies) may arise from differences in metabolic activation systems or bacterial strains. To standardize results:
- Use S9 liver homogenate from rats pre-treated with Aroclor 1254 to simulate mammalian metabolism.
- Employ dose-response curves with at least six concentrations (e.g., 0.1–100 µg/mL) and include positive controls (e.g., sodium azide for TA100 strain).
- Apply the OECD 471 guideline for Ames test reproducibility, ensuring ≥2-fold increase in revertant colonies for mutagenicity confirmation .
Q. What experimental designs are optimal for assessing this compound’s non-target effects on avian species?
Dose-response studies in captive birds (e.g., American kestrels) should:
- Administer Kelthane via diet at 0–30 µg/g wet weight over two breeding seasons.
- Measure eggshell thickness index (ETI) using micrometer calipers and compare to controls.
- Analyze plasma estradiol-17β and vitellogenin levels via ELISA to assess endocrine disruption.
- Use generalized linear mixed models (GLMMs) to account for individual variability and nesting effects .
Q. How can resistance mechanisms in spider mites be investigated under prolonged this compound exposure?
- Conduct LC50 assays on mite populations using leaf-dip methods with serial dilutions (e.g., 1–100 ppm).
- Compare glutathione S-transferase (GST) and cytochrome P450 activities in resistant vs. susceptible strains via spectrophotometry.
- Perform RNA-seq to identify overexpression of detoxification genes (e.g., CYP6G1).
- Integrate field monitoring with LC-MS/MS residue analysis to correlate resistance with application history .
Methodological Considerations
- Data Contradiction Analysis : When reconciling toxicity thresholds (e.g., eggshell thinning at 3 µg/g vs. higher doses), apply meta-analysis tools like RevMan to pool data from multiple studies, weighting by sample size and methodological rigor .
- Quality Control : Spike recovery tests (n=5 per matrix) and inter-laboratory validation (e.g., ISO 17025) are critical for analytical method reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
